2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13ClFNO4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a diethylsulfamoyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chloro-5-(methylsulfamoyl)benzene-1-sulfonyl fluoride: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and selectivity in chemical reactions. Its sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a valuable reagent in organic synthesis and biochemical research .
Properties
Molecular Formula |
C10H13ClFNO4S2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13ClFNO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
CBMUYNFEMVAUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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